Sialyllactitol

CAS No.: 65907-88-2

Cat. No.: VC1692431

Molecular Formula: C23H41NO19

Molecular Weight: 635.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65907-88-2 |

|---|---|

| Molecular Formula | C23H41NO19 |

| Molecular Weight | 635.6 g/mol |

| IUPAC Name | (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5S)-1,2,4,5,6-pentahydroxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C23H41NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h8-21,25-28,30-37H,2-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20?,21-,23-/m0/s1 |

| Standard InChI Key | HTAGRCVASQXJKI-UZZLLYHASA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O |

| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(CO)O)O)CO)O)O |

| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(CO)O)O)CO)O)O |

Introduction

Chemical Structure and Properties

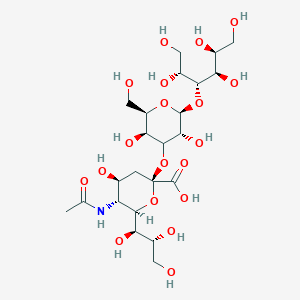

Sialyllactitol features a sialic acid residue linked to lactitol, typically through an α2,3 or α2,6 linkage. The base structure of lactitol consists of galactose linked to glucitol (reduced glucose), while the sialic acid component is most commonly N-acetylneuraminic acid (NeuAc).

Structural Components

The structure of sialyllactitol can be broken down into three main components:

-

Sialic Acid (NeuAc): A nine-carbon monosaccharide with a carboxylic acid group

-

Galactose: A hexose sugar connected to the glucitol portion

-

Glucitol: A sugar alcohol derived from glucose

The specific linkage between the sialic acid and the galactose residue determines many of the compound's biological and chemical properties. The most common linkages are α2,3 and α2,6, which have distinct conformations and reactivities .

Physical Properties

Sialyllactitol typically exists as a white, water-soluble compound. Its solubility profile is similar to other glycoconjugates, with good solubility in water and limited solubility in organic solvents. As a complex carbohydrate derivative, it has multiple hydroxyl groups that contribute to its hydrophilic nature.

Synthesis and Preparation Methods

Sialyllactitol can be prepared through both chemical and enzymatic methods, each with distinct advantages and challenges.

Enzymatic Synthesis

Enzymatic synthesis is a common approach for preparing sialyllactitol, utilizing sialyltransferases that catalyze the transfer of sialic acid from a donor substrate to lactitol. This method is often preferred due to its specificity and the mild conditions under which it operates.

Research has demonstrated that sialyltransferases from rat liver Golgi vesicles can efficiently use lactitol as an acceptor for sialic acid. Studies have shown that the sialylation rates for lactitol derivatives can be as good as or even better than those obtained with authentic acceptors like lactosylceramide (LacCer) and ganglioside GM3 .

Chemical Synthesis

Analytical Methods for Detection and Characterization

Various analytical techniques have been employed to detect and characterize sialyllactitol, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.

Mass Spectrometry

Fast-atom-bombardment mass spectrometry (FAB MS) has been particularly useful in analyzing sialyllactitol and related compounds. Research has demonstrated that FAB MS analysis can effectively identify the products of sialylation reactions, including sialyl and disialyl compounds derived from lactitol derivatives .

More recent studies have employed advanced mass spectrometry techniques to unravel the role of lactone intermediates in the amidation of α2,3-linked sialic acids, using sialyllactitol as a standard. These investigations have provided valuable insights into the linkage-specific derivatization of sialic acids .

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy has been instrumental in determining the precise structure of sialyllactitol, particularly the configuration of the glycosidic linkage between sialic acid and lactitol. Recent research has utilized NMR to confirm that exclusively the C2 lactone intermediate is formed on sialyllactose standards, providing insights that may apply to sialyllactitol as well .

Biological Roles and Applications

Sialyllactitol has found applications in various areas of research, particularly in understanding enzymatic mechanisms and developing analytical methods.

Role in Enzyme Studies

Sialyllactitol serves as an important tool in studies of sialyltransferases and trans-sialidases. It has been used as both a substrate and a reference compound in investigations of these enzymes, helping researchers understand the mechanisms of sialic acid transfer.

In particular, sialyllactitol has been employed in studies of Trypanosoma cruzi trans-sialidase, an enzyme involved in the transfer of sialic acid from host glycoconjugates to mucins on the parasite surface. Research has shown that lactitol is an efficient acceptor of sialic acid in these reactions, with approximately 80% transference of sialic acid, as calculated from the amount of sialyllactitol formed .

Applications in Analytical Chemistry

Sialyllactitol has proven valuable as a standard in analytical methods for characterizing sialic acid linkages. It has been used to develop and validate mass spectrometry-based approaches for distinguishing between different sialic acid linkage isomers .

The distinct behavior of α2,3-linked sialyllactitol in derivatization reactions has been exploited to develop methods for linkage-specific sialic acid characterization. These methods typically involve differential derivatization to discriminate between linkage isomers .

Research Findings on Sialyllactitol

Several key research findings have emerged from studies involving sialyllactitol, contributing to our understanding of sialic acid biochemistry and analytical methods.

Studies on Enzymatic Sialylation

Research on sialyltransferases from rat liver Golgi vesicles has demonstrated that lactitol-based neoglycolipids can serve as efficient acceptors for these enzymes. Competition experiments indicate that these neoglycolipids and authentic acceptors are sialylated by the same sialyltransferases, suggesting structural similarities in enzyme recognition .

Table 1 summarizes comparative sialylation rates observed in selected studies:

| Acceptor | Relative Sialylation Rate | Reference |

|---|---|---|

| Lactitol | 80% | |

| LacCer (authentic acceptor) | 100% (reference) | |

| LacPtdEtns (neoglycolipids) | ≥100% |

Role in Trans-sialidase Inhibition Studies

Studies on Trypanosoma cruzi trans-sialidase have revealed that while lactitol is an excellent acceptor of sialic acid, the resulting sialyllactitol is unable to act as a donor substrate. Furthermore, lactitol has been shown to inhibit the trans-sialidase reaction, making it and its derivatives potential candidates for inhibitor development .

Insights from Linkage-Specific Derivatization Studies

Recent research has used sialyllactitol as a standard to investigate the role of lactone intermediates in linkage-specific sialic acid derivatization. These studies have provided valuable insights into the mechanisms of sialic acid modification, revealing that prior lactone formation is essential for the efficient, linkage-specific amidation of α2,3-linked sialic acids .

Specifically, when α2,3-sialyllactitol was subjected to common derivatization protocols, the formation of a lactone intermediate was found to be a prerequisite for subsequent amidation. Direct amidation attempts without prior lactone formation resulted in very low conversion rates (typically <12%), highlighting the importance of the lactone intermediate .

Comparison with Related Compounds

Understanding sialyllactitol in the context of related compounds provides valuable insights into its unique properties and applications.

Comparison with Sialyllactose

Sialyllactose is structurally similar to sialyllactitol but contains lactose (with its reducing end aldehyde) rather than lactitol (with its reduced end). This structural difference affects the compound's reactivity, particularly in reducing end-associated side reactions .

3'-Sialyllactose, a specific form with an α2,3 linkage, has the molecular formula C₂₃H₃₉NO₁₉ and a molecular weight of 633.6 g/mol . The compound has been studied extensively, particularly in the context of human milk oligosaccharides.

Comparison with Other Sialylated Compounds

Sialyllactitol belongs to a broader family of sialylated compounds that includes:

-

Sialyl Lewis X (SLeX): A tetrasaccharide important in cell adhesion processes

-

6'-Sialyllactose: An isomer of 3'-sialyllactose with different linkage specificity

-

Sialylated Lactulose: Structurally related compounds with immunomodulatory properties

Each of these compounds has distinct biological roles and applications in research, but they share the common feature of a sialic acid residue attached to a core carbohydrate structure.

Future Perspectives and Challenges

The field of sialyllactitol research continues to evolve, with several promising directions and challenges ahead.

Emerging Applications

Potential future applications for sialyllactitol include:

-

Development of novel analytical standards: As techniques for glycan analysis advance, well-characterized standards like sialyllactitol will be increasingly valuable.

-

Inhibitor development: The understanding of sialyllactitol's interaction with trans-sialidases may lead to the development of specific inhibitors for therapeutic purposes, particularly for diseases involving these enzymes.

-

Immunomodulatory research: Building on findings from related compounds, sialyllactitol may find applications in understanding and potentially modulating immune responses.

Methodological Challenges

Several challenges remain in the field of sialyllactitol research:

-

Synthetic efficiency: Current methods for sialyllactitol synthesis often involve multiple steps with moderate yields. Developing more efficient synthetic routes remains an important goal.

-

Analytical precision: While current analytical methods can characterize sialyllactitol, there is room for improvement in sensitivity and specificity, particularly for complex biological samples.

-

Biological role elucidation: The precise biological roles of sialyllactitol and related compounds remain incompletely understood, requiring further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume